![molecular formula C16H12Br2O2 B1595156 1,2-Dibenzoyl-1,2-dibromoethane CAS No. 22867-05-6](/img/structure/B1595156.png)
1,2-Dibenzoyl-1,2-dibromoethane
Overview
Description
1,2-Dibromoethane is an organobromine compound with the chemical formula C₂H₄Br₂ . Although trace amounts occur naturally in the ocean, where it is likely formed by algae and kelp, it is primarily synthetic . This dense, colorless liquid has a faint, sweet odor detectable at 10 parts per million (ppm) and is widely used as a fumigant .
Scientific Research Applications
NMR-Spectroscopic Investigations on Organophosphorus Compounds
- The reaction between 1,2-dibenzoyl-1,2-dibromoethane and trimethylphosphite produces 1-phenacyl-1-dimethoxyphosphoryl-2-phenyl-vinyl-dimethylphosphate, a compound of interest in organophosphorus chemistry. This was determined using 1H-, 1H{31Ρ}- and 13C-FT-spectra to derive the molecular structure (Hagele, 1973).
Reaction with Organosilicon Compounds
- 1,2-Dibenzoyl-1,2-dibromoethane has been studied in reactions with organosilicon compounds. Specifically, symmetrically substituted 1,2-diphenyltetramethyldisilane reacted with 1,2-dibromoethane, showcasing the influence of electron-releasing power of substituents on bimolecular homolytic substitution rates (Hosomi & Sakurai, 1972).
Synthesis of 1H-Quinoxalines
- The reaction of 1,2-diaminobenzenes with substituted 1,2-dibenzoyl-1,2-dibromoethanes provides a convenient route to synthesize 2-(p-R-benzoylmethylene)-3-(p-R-phenyl)-1H-quinoxalines. The structures of these products were confirmed using various spectroscopy methods (Insuasty et al., 1998).
Analytical Chemistry Applications
- A method was developed for determining trace concentrations of 1,2-dibromoethane and related compounds in ambient air, using gas chromatography-mass spectrometry. This highlights the utility of 1,2-dibenzoyl-1,2-dibromoethane in environmental monitoring and analysis (Jonsson & Berg, 1980).
Electrochemical Reduction Research
- In the study of electron transfer behavior, 1,2-dibenzoyl-1,2-dibromoethane showed significant catalytic activity in the macroscale electrocatalytic reduction of dibromide, leading to the formation of trans-stilbene with high yield. This finding is pivotal in understanding electrochemical processes (Hosoi et al., 2011).
Semiconductor Research
- 1,2-Dibenzoyl-1,2-dibromoethane was used in the synthesis of high-performance semiconductors for organic field-effect transistors, demonstrating its role in advanced materials science (Takimiya et al., 2004).
Chemical Bond Activation Studies
- The compound has been studied for its role in activating Si-H bonds, leading to the formation of new hydrofurane-type products. This research contributes to the understanding of bond activation mechanisms in organic and inorganic chemistry (Jaiswal et al., 2019).
properties
IUPAC Name |
2,3-dibromo-1,4-diphenylbutane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCCTQSIHBZYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945551 | |
Record name | 2,3-Dibromo-1,4-diphenylbutane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibenzoyl-1,2-dibromoethane | |
CAS RN |
22867-05-6 | |
Record name | NSC105646 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dibromo-1,4-diphenylbutane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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